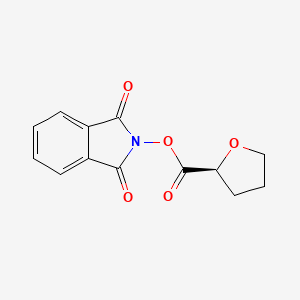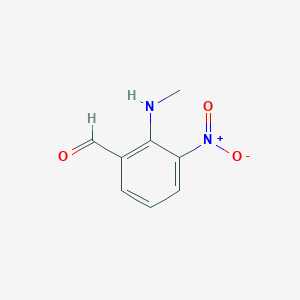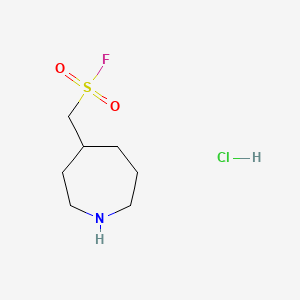
1-(3-Iodopropyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Iodopropyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3-iodopropyl groupThe molecular formula of this compound is C7H14IN, and it has a molecular weight of 239.1 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Iodopropyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 1,3-diiodopropane under basic conditions. The reaction typically proceeds as follows:
Reactants: Pyrrolidine and 1,3-diiodopropane
Conditions: Basic medium, often using sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or another suitable solvent
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
化学反应分析
Types of Reactions: 1-(3-Iodopropyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or cyanides.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 3-propylpyrrolidine.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium thiocyanate, or sodium cyanide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido, thiocyanato, or cyano derivatives.
Oxidation: Formation of pyrrolidin-2-one derivatives.
Reduction: Formation of 3-propylpyrrolidine.
科学研究应用
1-(3-Iodopropyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging and diagnostic studies.
Material Science:
作用机制
The mechanism of action of 1-(3-Iodopropyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its conformational flexibility and ability to form hydrogen bonds. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity .
相似化合物的比较
Pyrrolidine: The parent compound, lacking the 3-iodopropyl group.
3-Iodopyrrolidine: A similar compound with the iodine atom directly attached to the pyrrolidine ring.
Pyrrolidin-2-one: An oxidized derivative of pyrrolidine.
Uniqueness: 1-(3-Iodopropyl)pyrrolidine is unique due to the presence of the 3-iodopropyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
属性
分子式 |
C7H14IN |
|---|---|
分子量 |
239.10 g/mol |
IUPAC 名称 |
1-(3-iodopropyl)pyrrolidine |
InChI |
InChI=1S/C7H14IN/c8-4-3-7-9-5-1-2-6-9/h1-7H2 |
InChI 键 |
GSLHHGGUIUTHKV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



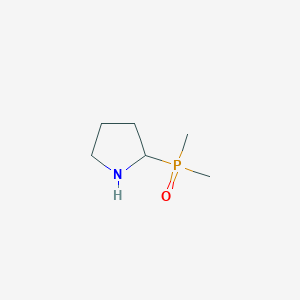


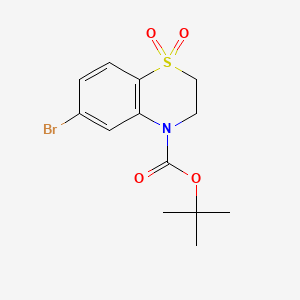
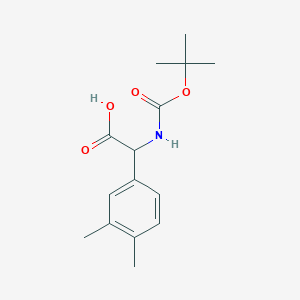
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13566631.png)
